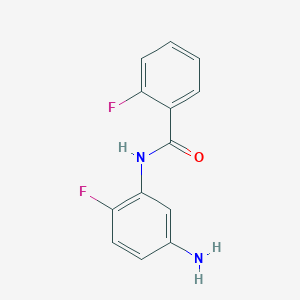

![molecular formula C8H6Cl2N2O B1320472 Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride CAS No. 859833-15-1](/img/structure/B1320472.png)

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a derivative of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic heterocyclic compound consisting of a pyridine ring fused to an imidazole ring. This scaffold is recognized for its broad range of applications in medicinal chemistry due to its presence in various therapeutic agents and marketed preparations such as zolimidine and zolpidem .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with carbon monoxide, leading to the formation of indeno and chromeno fused imidazo[1,2-a]pyridines . Another method includes the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . Additionally, a copper-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, which introduces a carbonyl group at the C-3 position .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on this scaffold can significantly influence its biological activity and pharmacological properties. For instance, the introduction of chloro groups and other substituents has been explored to enhance the biological activity of these compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including C-H bond activation, CO insertion, acetoxylation, and deacetylation, as part of their synthetic routes . The reactivity of these compounds can be further manipulated through the introduction of different functional groups, enabling the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds often exhibit fluorescence, which can be utilized in the development of fluorescent probes for ions such as mercury . The introduction of various substituents can also affect their solubility, stability, and reactivity, which are important considerations in pharmaceutical applications .

Case Studies

Several case studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents. For example, certain derivatives have shown promising antidiabetic, antioxidant, and β-glucuronidase inhibitory activities, with some compounds outperforming standard drugs in assays . Additionally, derivatives have been designed as antirhinovirus agents, with stereospecific synthesis methods developed to optimize their antiviral activity . These studies highlight the versatility of the imidazo[1,2-a]pyridine scaffold in drug discovery and development 9.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Imidazo[1,2-a]pyridine is a versatile scaffold in medicinal chemistry, offering a wide range of applications such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is present in various marketed pharmaceuticals like zolimidine and zolpidem. Structural modifications of this scaffold have led to novel therapeutic agents, highlighting its importance in drug discovery (Deep et al., 2016).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown promise in the treatment of heart and circulatory failures. A study synthesized a series of these compounds, revealing their potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors, which are important in neurological disorders (Kwong et al., 2019).

Fluorescent Probes for Mercury Ion

A novel application of imidazo[1,2-a]pyridine derivatives is in the development of fluorescent probes for mercury ions. This is achieved through a one-pot reaction method, demonstrating the potential for environmental monitoring and safety (Shao et al., 2011).

Antiaggregant Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their antiaggregant activity, contributing to their broad pharmacological profile. This includes actions on the central nervous system, cardiotonic effects, and antiulcer properties (Kataev et al., 2004).

Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position has been explored for potential use as antiulcer agents. These compounds showed cytoprotective properties in experimental models, although they did not exhibit significant antisecretory activity (Starrett et al., 1989).

Synthesis Techniques

Advances in the synthesis of imidazo[1,2-a]pyridines, such as the palladium-catalyzed arylation and copper-catalyzed dicarbonylation, have expanded the applications of this compound in pharmaceuticals (Cao et al., 2012); (Wang et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLAJCRPSZDOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594481 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride | |

CAS RN |

859833-15-1 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.